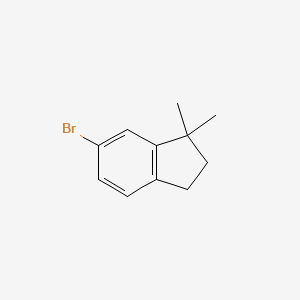

6-Bromo-1,1-dimethylindane

Descripción general

Descripción

6-Bromo-1,1-dimethylindane is a brominated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st position of the indene ring. It is a colorless liquid with a distinct aromatic odor and is soluble in organic solvents such as ethanol, ether, and dichloromethane .

Métodos De Preparación

The synthesis of 6-Bromo-1,1-dimethylindane typically involves a multi-step process:

Formation of 1H-Indene: The initial step involves the reaction of aniline with aluminum acetate to produce 1H-indene.

Bromination: The 1H-indene is then subjected to bromination using hydrobromic acid and potassium bromate to yield this compound.

Análisis De Reacciones Químicas

6-Bromo-1,1-dimethylindane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

6-Bromo-1,1-dimethylindane is a chemical compound with the molecular formula and a molecular weight of 225.12 . While specific applications of this compound are not extensively detailed in the provided search results, the available information suggests its use as an intermediate in the synthesis of other compounds with potential pharmaceutical applications .

Synthesis and Chemical Reactions

- Synthesis of Substituted Anthracene Derivatives: this compound can be used in the synthesis of substituted anthracene derivatives . Highly brominated anthracenes can be used as precursors for the synthesis of 2,9,10-trisubstituted anthracene derivatives .

- Creation of Dibromo-1,1-dimethylindanes: 2,3-Dibromo-1,1-dimethylindanes can be created by adding elemental bromine to 1,1-dimethylindene in . A mixture of trans- and cis- isomers are formed .

Potential Pharmaceutical Applications

- Modulators of Metabotropic Glutamate Receptors: Substituted dihydro benzocycloalkyl-oxymethyl oxazolopyrimidinones, which can be synthesized using compounds like this compound, are modulators of metabotropic glutamate receptors (mGluR), particularly the mGluR2 receptor .

- Treatment of Central Nervous System Disorders: Due to their action on mGluR receptors, these compounds are potentially useful in treating central nervous system disorders such as acute and chronic neurodegenerative conditions, psychoses, cognition deficit disorders, convulsions, anxiety, depression, migraine, pain, sleep disorders, and emesis .

Analytical Chemistry

- Analysis of Parabens and Other Compounds: this compound may be relevant in the context of analyzing various compounds, including parabens, which have been associated with genotoxicity and allergies . It can be used as a component in micro-matrix solid phase dispersion for the analysis of several compounds .

Mecanismo De Acción

The mechanism of action of 6-Bromo-1,1-dimethylindane involves its interaction with specific molecular targets and pathways. The bromine atom and the indene ring structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

6-Bromo-1,1-dimethylindane can be compared with other similar compounds, such as:

1H-Indene, 2,3-dihydro-1,1-dimethyl-: Lacks the bromine atom, making it less reactive in substitution reactions.

1H-Indene, 2,3-dihydro-1,3-dimethyl-: Has a different methyl group arrangement, affecting its chemical properties and reactivity.

Indane: A non-brominated derivative with different physical and chemical properties.

Actividad Biológica

6-Bromo-1,1-dimethylindane is a brominated derivative of 1,1-dimethylindane, which has garnered attention for its potential biological activities. This compound has been studied for its applications in organic synthesis and its implications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H11Br

- Molecular Weight : 227.10 g/mol

- CAS Number : 4286-55-9

These properties indicate that this compound is a relatively stable compound with potential applications in various fields, including pharmaceuticals and agrochemicals.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its pharmacological properties and mechanisms of action. The compound exhibits several notable activities:

- Antimicrobial Activity : Studies have shown that brominated compounds can possess antimicrobial properties. For instance, 6-bromo derivatives have been evaluated for their efficacy against various bacterial strains.

- Anticancer Potential : Some research suggests that brominated indanes may exhibit cytotoxic effects on cancer cell lines. The exact mechanisms remain under investigation, but it is hypothesized that the presence of bromine enhances the compound's reactivity toward cellular targets.

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antimicrobial Effects : A study published in a peer-reviewed journal investigated the antimicrobial effects of various brominated compounds, including this compound. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting potential as an antibacterial agent .

- Cytotoxicity Assays : Research involving cytotoxicity assays on human cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner. The study utilized flow cytometry to analyze cell viability and apoptosis markers .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Pharmacological Studies | Efficacy against various pathogens |

Table 2: Cytotoxicity Data

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest:

- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate ROS, which can lead to oxidative stress in cells. This mechanism is often linked to the induction of apoptosis in cancer cells.

- Enzyme Inhibition : There is evidence that certain brominated compounds can inhibit enzymes involved in critical biological pathways, potentially affecting cell proliferation and survival.

Propiedades

IUPAC Name |

5-bromo-3,3-dimethyl-1,2-dihydroindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-11(2)6-5-8-3-4-9(12)7-10(8)11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSAEIQNMRIQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498415 | |

| Record name | 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67159-88-0 | |

| Record name | 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.